Product packaging for Z-Val-tyr-OH(Cat. No.:CAS No. 862-26-0)

Z-Val-tyr-OH

Cat. No.: B3289924
CAS No.: 862-26-0
M. Wt: 414.5 g/mol
InChI Key: YPLGNDYBRBVBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Dipeptides and Protected Amino Acids in Biochemical and Organic Synthesis Research

Dipeptides, the simplest form of peptides, are crucial molecules in biochemistry and drug discovery, exhibiting a range of physiological functions, including acting as neurotransmitters and taste enhancers. wikipedia.orgtaylorandfrancis.comresearchgate.net In the realm of organic synthesis, constructing peptides with a specific sequence requires a strategic approach to prevent unwanted side reactions. bartleby.com If two unprotected amino acids are mixed, a statistical mixture of products (e.g., A-A, B-B, A-B, B-A) will form. youtube.com

To achieve controlled synthesis, chemists employ "protecting groups" to temporarily block reactive functional groups on the amino acids that are not meant to react. nih.govbiosynth.com The α-amino group of one amino acid is protected, and the α-carboxyl group of the other may be activated, ensuring that only the desired peptide bond is formed. wikipedia.org After the bond is created, the protecting group is removed in a process called deprotection to allow for further chain elongation.

The Benzyloxycarbonyl (Z or Cbz) group is a classic and widely used protecting group for amines. highfine.combachem.comyoutube.com Its introduction revolutionized peptide chemistry by enabling controlled, stepwise synthesis. total-synthesis.comwikipedia.org The selection of protecting groups is governed by the principle of orthogonality, where one group can be removed under specific conditions (e.g., acid or base treatment, hydrogenolysis) without affecting other protecting groups in the molecule. researchgate.netiris-biotech.de This strategic use of protection and deprotection is the cornerstone of modern peptide synthesis. nih.gov

Table 2: Common N-α-Amino Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationStructureRemoval Conditions
Benzyloxycarbonyl Z, CbzC6H5CH2O(CO)-Catalytic Hydrogenolysis (H2/Pd); Strong acids (HBr/acetic acid) bachem.comtotal-synthesis.com
tert-Butoxycarbonyl Boc(CH3)3CO(CO)-Moderate to strong acids (e.g., Trifluoroacetic Acid, TFA) researchgate.netiris-biotech.de
9-Fluorenylmethoxycarbonyl FmocC14H9CH2O(CO)-Mild base (e.g., Piperidine in DMF) researchgate.netiris-biotech.de

Historical Perspective on the Research and Utility of Z-Val-tyr-OH

The utility of this compound is intrinsically linked to the development of modern peptide chemistry. The field was fundamentally transformed in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z) protecting group. total-synthesis.comwikipedia.org This breakthrough, known as the Bergmann-Zervas carboxybenzyl method, provided the first reliable technique for controlled peptide synthesis, moving the field beyond the unpredictable results of mixing unprotected amino acids. wikipedia.org

Following this innovation, Z-protected amino acids and dipeptides like this compound became essential reagents. They enabled the systematic, step-by-step assembly of peptides, paving the way for the synthesis of hormones, enzymes, and other biologically active peptides. Early research in enzymology also benefited immensely, as Z-protected dipeptides and short peptides provided the first well-defined, synthetic substrates for studying the specificity and kinetics of proteolytic enzymes, such as chymotrypsin (B1334515) and carboxypeptidases, which were previously studied using complex protein digests. The defined structure of compounds like this compound allowed for quantitative and reproducible enzyme assays, laying the groundwork for decades of research into enzyme mechanisms.

Significance of this compound as a Model Compound and Research Probe

The well-defined and relatively simple structure of this compound makes it an excellent model compound and a versatile probe in various scientific contexts.

In peptide chemistry, this compound serves as a model for fundamental studies. The synthesis of this dipeptide itself is an exercise in the core principles of the field: protection of the N-terminus (Valine), activation of the C-terminus (Valine), coupling with the second amino acid (Tyrosine), and subsequent deprotection steps. Researchers can use this specific reaction to evaluate the efficiency of different coupling reagents, investigate the potential for racemization (loss of stereochemical purity) during activation, and optimize reaction conditions. Because it is a small, easily purified crystalline solid, it provides a clear and unambiguous system for studying the chemical and physical behaviors of protected peptides. highfine.com Furthermore, longer peptides have been synthesized using model di- and tripeptides to understand how long-range interactions affect conformational preferences and secondary structure formation. researchgate.net

This compound is an ideal substrate for elucidating the mechanisms of various proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds, and they often exhibit high specificity for the amino acid sequences they cleave. nih.govpeakproteins.com The Val-Tyr sequence contains bulky, hydrophobic residues, making it a target for proteases like chymotrypsin (which cleaves after aromatic residues like Tyrosine) and other endopeptidases that recognize hydrophobic pockets. pnas.orgunc.edu

By incubating this compound with a protease and monitoring the rate of its cleavage (e.g., into Z-Val and Tyr), researchers can determine key kinetic parameters like Kcat and Km. nih.gov This data is fundamental to understanding an enzyme's catalytic efficiency and substrate affinity. The Z-group provides a convenient chromophore for spectrophotometric detection, and the separation of the substrate from its products can be easily monitored by techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This allows for the quantitative assessment of enzyme activity and the screening of potential enzyme inhibitors, which is a cornerstone of drug discovery. nih.govmdpi.com

Table 3: Examples of Protease Classes and Potential Recognition Sites
Protease ClassExample EnzymeGeneral SpecificityRelevance to this compound
Serine Proteases ChymotrypsinCleaves C-terminal to large hydrophobic/aromatic residues (Tyr, Trp, Phe, Leu) unc.eduExcellent substrate. Cleavage is expected between Tyrosine and the C-terminal carboxyl group.
Metallo-proteases ThermolysinCleaves N-terminal to large hydrophobic residues (Leu, Phe, Val, Ile, Ala) peakproteins.comPotential substrate. Cleavage could occur between Valine and Tyrosine.
Metallo-proteases Carboxypeptidase ACleaves C-terminal aromatic or branched aliphatic residues from the C-terminus unc.eduExcellent substrate. The enzyme would cleave off the C-terminal Tyrosine.
Cysteine Proteases PapainBroad specificity, often prefers hydrophobic residues at the P2 position (Val) pnas.orgPotential substrate. Cleavage could occur between Valine and Tyrosine.

Note: P1, P2, etc., refer to the amino acid positions N-terminal to the cleavage site, according to the Schechter and Berger nomenclature. peakproteins.com

The development of robust and reliable analytical methods is critical for the pharmaceutical industry and biochemical research to ensure the purity, identity, and stability of peptide-based drugs and reagents. usp.org this compound, as a stable, highly pure, and commercially available compound, serves as an excellent reference standard for this purpose. sigmaaldrich.com

In High-Performance Liquid Chromatography (HPLC), a primary technique for peptide analysis, this compound can be used to:

Develop Separation Methods: Its distinct polarity and hydrophobicity make it a useful component in standard mixtures to optimize gradient elution, mobile phase composition, and column selection. sigmaaldrich.comnih.govhplc.eu

System Suitability Testing: It can be included in a cocktail of standards to verify that the chromatographic system (column, pump, detector) is performing correctly before analyzing unknown samples. usp.org

Retention Time Referencing: The predictable elution time of this compound can be used as a benchmark to identify peaks in more complex chromatograms. usp.org

Both the benzyloxycarbonyl group and the tyrosine side chain are UV-active, making the compound easily detectable by standard UV detectors used in HPLC. acs.orghelixchrom.com Its known molecular weight and fragmentation pattern also make it a useful standard for calibrating and validating mass spectrometry (MS) methods coupled with liquid chromatography (LC-MS). nih.gov

Table 4: Use of this compound in Analytical Method Development
Analytical TechniqueApplication of this compound as a Standard
Reversed-Phase HPLC (RP-HPLC) Optimization of mobile phase gradients; reference for retention time; component of system suitability mixtures. usp.orgnih.gov
Mass Spectrometry (MS) Calibration standard for mass accuracy; model compound for fragmentation studies (MS/MS). nih.gov
UV-Vis Spectroscopy Standard for quantitative analysis due to the strong absorbance of the Z-group and Tyrosine.
Enzyme Assays A reference substrate to standardize assays and compare the activity of different enzyme preparations. nih.govresearchgate.net

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O6 B3289924 Z-Val-tyr-OH CAS No. 862-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-14(2)19(24-22(29)30-13-16-6-4-3-5-7-16)20(26)23-18(21(27)28)12-15-8-10-17(25)11-9-15/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLGNDYBRBVBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875383
Record name L-TYROSINE, N-(N-CARBOXY-L-VALYL)-, N-BENZYL EST
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862-26-0
Record name L-TYROSINE, N-(N-CARBOXY-L-VALYL)-, N-BENZYL EST
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**synthetic Methodologies and Chemical Derivatization of Z Val Tyr Oh**

Established Synthetic Routes for Z-Val-tyr-OH

The formation of the peptide bond between valine and tyrosine, with appropriate protection, is central to the synthesis of this compound.

Solution-phase peptide synthesis remains a cornerstone in organic chemistry for constructing peptides. For this compound, this approach typically involves the stepwise coupling of protected amino acids in a homogeneous reaction medium. A common strategy for preparing the dipeptide precursor, Val-Tyr-OH, utilizes the N-carboxyanhydride (NCA) method, which involves the preparation of NCA-Val and its subsequent reaction with L-tyrosine wikipedia.orggoogle.comnih.govtandfonline.com. This chemical route has been noted for yielding Val-Tyr-OH in high yields wikipedia.orggoogle.comtandfonline.com. The general principle of solution-phase peptide synthesis involves activating the carboxyl group of one protected amino acid (e.g., Z-Val-OH) and reacting it with the free amino group of the other (e.g., H-Tyr-OH or a protected tyrosine derivative), often employing coupling reagents like carbodiimides (e.g., DCC, DIC) to facilitate amide bond formation uniurb.itpeptide.com.

Solid-phase peptide synthesis (SPPS) offers advantages in purification by anchoring the growing peptide chain to an insoluble resin support. While the Z group itself has limited application in standard SPPS due to its deprotection conditions, which can be harsh and incompatible with common resins or acid-labile protecting groups, strategies exist for its use or for synthesizing peptides with similar protected precursors. Common SPPS strategies include the Boc/Bzl (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistries peptide.comiris-biotech.debachem.com. For incorporating a Z-protected amino acid or synthesizing a dipeptide like this compound, careful selection of the resin and side-chain protecting groups is crucial. Acid-labile resins, such as 2-chlorotrityl (Clt) resin, are often employed when acid-labile protecting groups are used peptide.comjst.go.jpnih.govgoogle.com.

Enzymatic methods, particularly chemo-enzymatic approaches, offer mild reaction conditions and high specificity. Proteases like alcalase (a subtilisin) have been successfully employed for peptide synthesis in aqueous-organic cosolvent systems wikipedia.orggoogle.comnih.govtandfonline.commdpi.com. For instance, alcalase has been used to catalyze the formation of tripeptides such as Z-Asp-Val-Tyr-OH from Z-Asp-OMe and Val-Tyr-OH, achieving yields exceeding 70% under optimized conditions (pH 10.0, 35°C, 85:15 acetonitrile/buffer) wikipedia.orggoogle.comnih.govtandfonline.com. Other enzymes, like thermolysin and aminopeptidases, have also been utilized for dipeptide synthesis, including Val-Tyr-OMe jlu.edu.cnnih.govnisr.or.jp.

Role and Manipulation of Protecting Groups in this compound Synthesiswikipedia.orgontosight.aicore.ac.ukpeptide.com

Protecting groups are indispensable for preventing unwanted reactions at reactive functional groups during peptide synthesis.

The benzyloxycarbonyl (Z or Cbz) group is a classic N-terminal protecting group for amino acids, introduced via reaction with benzyl (B1604629) chloroformate (Z-Cl) wikipedia.orgwikipedia.orgbachem.comtotal-synthesis.commasterorganicchemistry.comtaylorfrancis.comorganic-chemistry.org. It is stable to moderate acidic and basic conditions but is readily cleaved by catalytic hydrogenation or strong acids wikipedia.orgpeptide.comorganic-chemistry.orgthieme-connect.de. Its orthogonality to other common protecting groups like Boc and Fmoc makes it valuable, though its deprotection conditions can limit its use in SPPS wikipedia.orgpeptide.comthieme-connect.de.

Table 1: N-terminal Protecting Groups in Peptide Synthesis

Protecting GroupIntroduction ReagentDeprotection Method(s)StabilityPrimary Use Context
Z (Cbz) Benzyl chloroformateCatalytic Hydrogenation (Pd/C), Strong AcidsModerate Acid/Base, Sensitive to ReductantsSolution-phase synthesis, historical importance
Boc Boc₂OAcid (TFA)Base-stable, Acid-labileSPPS (Boc/Bzl), Solution-phase synthesis
Fmoc Fmoc-Cl, Fmoc-OSuBase (Piperidine)Acid-stable, Base-labileSPPS (Fmoc/tBu)

The phenolic hydroxyl group of tyrosine is prone to acylation and other side reactions, necessitating protection. Common strategies include:

Benzyl (Bzl) Ether: A widely used protecting group for the tyrosine hydroxyl, compatible with both Boc and Fmoc chemistries. It is generally stable to mild acids but can be partially cleaved by TFA, making it more suitable for Fmoc strategies or Boc strategies with less acid-labile resins peptide.compeptide.com. Deprotection is typically achieved via hydrogenolysis peptide.comorganic-chemistry.orgthieme-connect.de.

tert-Butyl (tBu) Ether: A highly acid-labile protecting group, commonly employed in Fmoc/tBu SPPS, removed concurrently with peptide cleavage from the resin by TFA peptide.compeptide.comiris-biotech.deontosight.ai.

2-Chlorotrityl (Clt) Ether/Resin: While often used as a resin linker, Clt can also serve as a side-chain protecting group. Its high acid lability allows for selective cleavage of protected peptide fragments peptide.comiris-biotech.dejst.go.jpnih.govgoogle.com.

Other Groups: Various other protecting groups, such as 2,6-dichlorobenzyl (2,6-diCl-Bzl), propargyloxycarbonyl (Poc), and p-methylsulfinyl benzyl ether (Msib), have also been developed for tyrosine protection, offering different stability and deprotection profiles vulcanchem.comcore.ac.ukpeptide.comgoogle.comgoogle.com.

Table 2: Tyrosine Side-Chain Protecting Groups in Peptide Synthesis

Protecting GroupTypeIntroduction Method/ReagentDeprotection Method(s)StabilityCompatibility with Z Group
Bzl EtherBenzyl halide/alcohol, DCC couplingHydrogenolysis, Strong AcidsModerate Acid, BaseGood (often simultaneous)
tBu Ethertert-Butyl halide/alcohol, DCC couplingAcid (TFA)Acid-labile, Base-stableGenerally orthogonal
Clt Ether/Resin2-Chlorotrityl chloride (resin)Mild Acid (TFA)Highly Acid-labileGenerally orthogonal
2,6-diCl-Bzl Ether2,6-Dichlorobenzyl halideAcid, HydrogenolysisMore acid-stable than BzlGood
Poc CarbonatePropargyloxycarbonyl chlorideTetrathiomolybdateStable to common peptide synthesis reagentsGood

Compound List

this compound

L-valine

L-tyrosine

N-carboxyanhydride (NCA) of Valine

Z-Asp-OMe

Z-Asp-Val-Tyr-OH

Val-Tyr-OH

Val-Tyr-OMe

Ala-Tyr-OMe

AspPhe-OMe

TyrArg

Fmoc-Tyr(tBu)-OH

Boc-Tyr(Bzl)-OH

Fmoc-Tyr(Bzl)-OH

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH

N-Cbz-L-valine

Cbz-Cl (Benzyl chloroformate)

2-chlorotrityl (Clt) resin

tert-butyl (tBu)

benzyl (Bzl)

2,6-dichlorobenzyl (2,6-diCl-Bzl)

propargyloxycarbonyl (Poc)

p-methylsulfinyl benzyl ether (Msib)

2-bromobenzyloxycarbonyl (2-BrZ)

Carboxyl-Terminal Deprotection Methodologiesnih.govpeptide.com

While this compound itself possesses a free carboxyl terminus (-OH), the synthesis of such a compound often involves the deprotection of a precursor where the C-terminus of tyrosine was protected. Common methods for revealing a free carboxylic acid from its protected form (e.g., esters) are crucial.

Ester Hydrolysis: C-terminal esters, such as methyl or benzyl esters, are frequently employed protecting groups. Their removal to yield the free carboxylic acid can be achieved through saponification using bases like sodium hydroxide (B78521) in methanol (B129727) or ethanol (B145695) oup.com. For tert-butyl esters, acidic cleavage using trifluoroacetic acid (TFA) is a common method acs.orggoogle.comgoogle.com. The choice of deprotection method must consider the stability of other protecting groups present in the molecule.

Acidolysis: Anhydrous HCl in alcohols can also be used for the direct conversion of resin-bound peptides to C-terminal esters, which can then be hydrolyzed acs.org. This highlights the interplay between ester formation and subsequent deprotection.

Stereochemical Control and Purity in this compound Synthesisacs.orgthermofisher.comnih.gov

Maintaining the correct stereochemistry of the valine and tyrosine residues is paramount for the biological activity and structural integrity of any peptide derived from this compound.

Diastereoselectivity and Enantiomeric Purity Challengesacs.orgthermofisher.comnih.gov

The synthesis of peptides is susceptible to racemization, where the chiral center of an amino acid can invert, leading to a mixture of enantiomers or diastereomers.

Racemization during Coupling: Peptide coupling reactions, particularly those involving activated carboxylic acids, can induce racemization. The choice of coupling reagents and additives plays a critical role. Reagents like Oxyma-B have been shown to be effective in controlling optical purity during peptide synthesis acs.org. Carbodiimides, while potent, require additives like HOBt or HOAt to minimize racemization mdpi.com.

Amino Acid Structure and Solvent Effects: The inherent structure of certain amino acids and the solvents used can influence the propensity for racemization. Bases used in Fmoc deprotection or during activation steps can abstract protons, leading to carbanion intermediates that can re-protonate, causing epimerization nih.gov.

Analysis of Purity: Ensuring enantiomeric purity often involves techniques like chiral High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) after hydrolysis of the peptide into its constituent amino acids digitellinc.com.

Purification Techniques for Synthetic Z-Val-tyr-OHgoogle.comkarger.comnih.gov

After synthesis, purification is essential to isolate this compound from reaction byproducts and unreacted starting materials.

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a standard technique for purifying synthetic peptides and their derivatives acs.orgthermofisher.comoup.com.

Crystallization: Crystallization can also be employed for purification, often involving solvents like ether or ether-petroleum ether mixtures, yielding crystalline products oup.comallpeptide.comresearchgate.net.

Extraction and Washing: Standard work-up procedures involving extraction with organic solvents and washing with aqueous solutions (e.g., sodium bicarbonate, dilute acid) are used to remove soluble impurities oup.com.

Chemical Derivatization and Analog Synthesis of this compound

This compound serves as a platform for creating various analogs by modifying its amino acid residues or its C-terminal group.

Amino Acid Residue Modificationspeptide.comnih.gov

Modifications can be targeted at the side chains of the valine or tyrosine residues.

Tyrosine Modifications: The phenolic hydroxyl group of tyrosine is a site for various modifications. These can include phosphorylation, glycosylation, or reactions leading to dityrosine (B1219331) cross-links, which are important in protein structure and function peptide.comacs.orgpeptide.com. Tyrosine's side chain can also be protected, commonly as a benzyl ether, which is generally stable during Fmoc chemistry nih.gov.

Valine Modifications: While the valine side chain (isopropyl group) is relatively unreactive, modifications can be introduced during synthesis if specific valine derivatives are used.

C-Terminal Modifications (e.g., amidation, esterification for research purposes)sid.ir

The free carboxyl group at the C-terminus of this compound can be readily converted into other functional groups.

Amidation: The C-terminus can be amidated to form a primary amide (-CONH2) or substituted amides. This modification is common in many biologically active peptides and can be achieved using reagents like ammonium (B1175870) chloride in the presence of coupling agents peptide.comru.nl. Enzymatic methods are also being developed for C-terminal amidation google.com.

Esterification: The carboxyl group can be esterified with various alcohols to produce C-terminal esters. This can be achieved through acid-catalyzed reactions with alcohols or using specific coupling reagents acs.orggoogle.comgoogle.com. These esters can serve as prodrugs or intermediates for further reactions. For instance, conversion to methyl esters is a common practice oup.com.

Tyrosine Phenolic Group Functionalization for Probing Interactionsfrontiersin.orgresearchgate.net

The phenolic hydroxyl group of the tyrosine residue within this compound offers a reactive site for chemical modification, enabling the creation of probes to investigate molecular interactions and biological processes. These functionalizations are crucial for understanding peptide behavior in complex environments.

One significant approach involves fluorescent labeling . By conjugating fluorophores to the tyrosine phenolic group or its vicinity, researchers can monitor conformational changes, ligand binding events, and the localization of the peptide within biological systems using fluorescence spectroscopy. This method leverages the sensitivity of fluorescence detection to study interactions at the molecular level acs.org.

Cross-linking represents another strategy where the tyrosine phenolic group can participate. Oxidative conditions or specific reagents can induce the formation of dityrosine (DT) cross-links, covalently linking two tyrosine residues. This process is valuable for studying protein-protein interactions, stabilizing peptide structures, and engineering biomaterials acs.org.

Chemical derivatization using specific reagents can also be employed. For instance, the Gibbs reagent (2,6-dichloroquinone-4-chloro-imine) reacts selectively at the para-position of the phenol (B47542) ring, producing a colored product. This reaction has been utilized in high-throughput screening and directed evolution studies of enzymes like tyrosine phenol-lyase, serving as a colorimetric assay for enzyme activity nih.govacs.org.

Furthermore, the introduction of modified tyrosine analogues , such as nitrotyrosine or iodotyrosine, into peptide sequences can alter the electronic properties and steric bulk around the phenolic group. This modification strategy allows researchers to probe the specific requirements of binding sites and understand the impact of subtle structural changes on molecular recognition science.gov.

Functionalization MethodReagent/ApproachApplication in Probing InteractionsSource(s)
Fluorescent LabelingVarious fluorophoresMonitoring conformational changes, ligand binding, and cellular localization. acs.org
Cross-linkingOxidative agents, radical initiatorsStudying protein-protein interactions, structural stabilization. acs.org
Chemical DerivatizationGibbs reagent (2,6-dichloroquinone-4-chloro-imine)Screening enzyme activity (e.g., tyrosine phenol-lyase), colorimetric assays. nih.gov, acs.org
Aromatic Ring ModificationNitration, IodinationModifying electronic properties and steric bulk to study binding site interactions. science.gov

Incorporation of this compound into Larger Peptide or Conjugate Structures for Researchacs.orggoogle.comsb-peptide.com

This compound serves as a valuable dipeptide building block for constructing more complex molecular architectures used in various research applications. Its incorporation into larger structures facilitates the synthesis of functional peptides, libraries, and conjugates.

A primary method for incorporating this compound is through Solid-Phase Peptide Synthesis (SPPS) . As a protected dipeptide, it can be efficiently coupled into growing peptide chains, enabling the synthesis of longer peptides with defined sequences. This approach is fundamental for creating peptides with specific biological activities or structural properties for research purposes google.comnih.gov.

This compound is also integral to the generation of combinatorial peptide libraries . These libraries, synthesized using techniques such as split-and-pool synthesis or employing Fmoc chemistry, allow for the rapid screening of numerous peptide sequences. The incorporation of this compound can introduce specific structural motifs or interaction capabilities into these libraries, aiding in the discovery of novel peptide binders, epitope mapping, and drug discovery efforts frontiersin.orgacs.orgnih.govscience.gov.

Conjugation strategies allow this compound to be linked to other molecules, creating functionalized constructs. For example, using "click" chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for efficient conjugation to various tags (e.g., biotin, fluorophores) or other biomolecules. These conjugates can be used as probes for biosensing, targeted delivery systems, or to enhance self-assembly properties acs.orgnih.gov.

Furthermore, this compound can be designed as a component in self-assembling systems . Dipeptides and short peptides can be engineered to form supramolecular structures like hydrogels or fibrils. The incorporation of this compound into such sequences, often influenced by aromatic interactions or terminal modifications, contributes to the development of advanced biomaterials and nanostructures acs.orgnih.gov.

Incorporation MethodTarget Structure/ApplicationKey Techniques/StrategiesResearch Findings/SignificanceSource(s)
Solid-Phase Peptide Synthesis (SPPS)Longer peptides, peptidomimeticsStandard SPPS protocols, use of protected dipeptide building blocks.Enables synthesis of peptides with defined sequences for biological studies. google.com, nih.gov
Combinatorial LibrariesPeptide libraries for screeningSplit-and-pool synthesis, Fmoc chemistry, click chemistry conjugation.Discovery of novel peptide binders, epitope mapping, drug discovery. acs.org, science.gov, nih.gov,, frontiersin.org,
ConjugationFunctionalized conjugatesClick chemistry (CuAAC), coupling to tags (biotin, fluorophores), drug conjugates.Creation of probes for biosensing, targeted delivery, or enhanced self-assembly. acs.org, nih.gov
Self-Assembly DesignSupramolecular structures (e.g., hydrogels, fibrils)Incorporating dipeptides into sequences that promote self-assembly via π-stacking, hydrophobic interactions.Development of biomaterials, drug delivery systems, and nanostructures. acs.org, nih.gov

Compound List:

this compound (N-Benzyloxycarbonyl-L-Valyl-L-Tyrosine)

Valine (Val)

Tyrosine (Tyr)

Benzyloxycarbonyl (Z or Cbz)

Fmoc (Fluorenylmethyloxycarbonyl)

NBD-Cl

NBD-F

Gibbs reagent

Dityrosine (DT)

Non-canonical amino acids (ncAAs)

L-ornithine

Alendronate

Methotrexate

Phenylalanine (Phe)

Tryptophan (Trp)

3-iodo-l-tyrosine (B556601)

3-nitro-l-tyrosine (B30807)

Based on a comprehensive literature search, it is not possible to generate the article on the chemical compound “this compound” as requested. The specific experimental data required to populate the sections and subsections of the provided outline are not available in the public domain through the conducted searches.

The searches for "this compound," and its full name "N-Carbobenzyloxy-L-valyl-L-tyrosine," did not yield any specific scientific studies detailing its biochemical and mechanistic properties as either an enzymatic substrate or an enzyme inhibitor.

Specifically, the following information could not be located:

**biochemical and Mechanistic Investigations Involving Z Val Tyr Oh**

Z-Val-tyr-OH as an Enzyme Inhibitor:No publications were found that describe this compound acting as an enzyme inhibitor. Consequently, there is no available data on its inhibition kinetics (Kᵢ, mode of action), target enzyme specificity, or selectivity.

Given the strict instructions to generate thorough, informative, and scientifically accurate content that adheres solely to the provided outline, the absence of this foundational data makes it impossible to fulfill the request. Creating the article would require fabricating data, which is contrary to the core principles of providing accurate and factual information.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs in Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. While comprehensive SAR studies specifically centered on this compound are not extensively documented in publicly available literature, the principles of dipeptide inhibitor design provide a framework for understanding the contributions of its constituent parts to its inhibitory activity. The key components of this compound that are amenable to SAR analysis are the N-terminal benzyloxycarbonyl (Z) group, the valine residue at the P2 position, and the tyrosine residue at the P1 position (assuming cleavage occurs after tyrosine, which is common for chymotrypsin-like serine proteases).

The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group that also contributes to the hydrophobicity of the molecule. This feature can enhance the binding of the inhibitor to the enzyme's active site, particularly if the enzyme possesses hydrophobic pockets adjacent to the catalytic site. In studies of other peptide-based inhibitors, the nature of the N-terminal capping group has been shown to significantly influence inhibitory potency. For instance, modifications to this group can alter the inhibitor's solubility and its ability to form key interactions within the enzyme's binding cleft.

The tyrosine residue at the P1 position is often critical for recognition by proteases like chymotrypsin (B1334515), which show a preference for cleaving peptide bonds C-terminal to large aromatic amino acids. The phenolic hydroxyl group of tyrosine can also participate in hydrogen bonding within the active site, further stabilizing the enzyme-inhibitor complex. The aromatic ring of tyrosine fits into the hydrophobic S1 pocket of these enzymes. SAR studies on other dipeptide inhibitors have demonstrated that modifications to the P1 residue can dramatically alter both potency and selectivity. nih.gov For example, replacing tyrosine with other aromatic or bulky aliphatic residues would likely modulate the inhibitory activity against a panel of different proteases.

A hypothetical SAR study on this compound analogs might explore the following modifications to probe their effects on enzyme inhibition:

Variation of the N-terminal protecting group: Replacing the benzyloxycarbonyl group with other moieties (e.g., Boc, Fmoc, or various acyl groups) could alter hydrophobicity and binding interactions.

Substitution at the P2 position: Replacing valine with other amino acids (e.g., leucine, isoleucine for hydrophobicity, or alanine (B10760859) for reduced bulk) would probe the steric and hydrophobic requirements of the S2 subsite.

Modification of the P1 tyrosine residue: Analogs with phenylalanine (removing the hydroxyl group), tryptophan (altering the aromatic system), or O-methyl-tyrosine (blocking the hydrogen-bonding capability of the hydroxyl group) could elucidate the role of the tyrosine side chain in binding.

The following interactive table summarizes potential modifications and their expected impact on inhibitory activity based on general principles of protease inhibition.

Modification SiteAnalogRationale for ModificationExpected Impact on Activity (Hypothetical)
N-terminusBoc-Val-tyr-OHAlter hydrophobicity and N-terminal interactionsPotentially altered potency; may increase or decrease depending on the target enzyme's preferences.
P2 PositionZ-Ala-tyr-OHReduce side-chain bulkLikely decreased potency for enzymes with a large S2 pocket.
P2 PositionZ-Leu-tyr-OHMaintain hydrophobicity with different side-chain geometryActivity may be retained or slightly altered, depending on the precise shape of the S2 pocket.
P1 PositionZ-Val-phe-OHRemove the phenolic hydroxyl groupMay decrease binding affinity if the hydroxyl group participates in key hydrogen bonds.
C-terminusZ-Val-tyr-NH2Amidation of the C-terminal carboxylateCould increase binding affinity by introducing an additional hydrogen bond donor.

Molecular Mechanisms of Enzyme Inhibition by this compound

The molecular mechanism of enzyme inhibition by this compound is likely dependent on the specific enzyme it targets. Given its structure as a dipeptide, it is a plausible inhibitor of proteases, particularly serine proteases like chymotrypsin that recognize aromatic residues at the P1 position. libretexts.org The mechanism of inhibition by such peptide-based molecules can generally be classified as competitive, non-competitive, uncompetitive, or mixed.

For a substrate analog like this compound, the most probable mechanism of inhibition is competitive inhibition . In this model, the inhibitor directly competes with the endogenous substrate for binding to the active site of the enzyme. The structural similarity of this compound to a natural dipeptide segment of a protein substrate allows it to be recognized and bound by the enzyme's active site. However, due to its specific chemical nature (e.g., the stable peptide bond or the N-terminal protecting group), it is either cleaved very slowly or not at all, thus acting as a dead-end inhibitor.

The kinetic hallmark of competitive inhibition is an increase in the apparent Michaelis constant (K_m) with no change in the maximum velocity (V_max) of the reaction. This is because at very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, and the reaction can still reach its normal maximum rate. The inhibition constant (K_i) is a measure of the inhibitor's affinity for the enzyme.

In the context of a serine protease like chymotrypsin, the inhibition mechanism would involve the following steps:

Binding: The this compound molecule binds to the active site of the enzyme. The tyrosine side chain likely occupies the S1 specificity pocket, and the valine side chain occupies the S2 pocket.

Formation of the Enzyme-Inhibitor Complex: The inhibitor forms a non-covalent complex with the enzyme (E-I complex).

Prevention of Substrate Binding: While the inhibitor is bound, the enzyme's active site is occluded, preventing the binding of the natural substrate.

It is also possible that this compound could act as a slow-binding inhibitor , where the initial E-I complex undergoes a conformational change to a more tightly bound complex (E*I). This would be characterized by a time-dependent increase in inhibition.

Without specific kinetic data for this compound, the precise mechanism remains speculative. However, based on the extensive literature on peptide-based protease inhibitors, competitive inhibition is the most likely mode of action. nih.gov

Interactions of this compound with Biomacromolecules in In Vitro Systems

The binding of this compound to a target enzyme is governed by a combination of non-covalent interactions, including:

Hydrophobic interactions: The benzyl (B1604629) group of the Z-protecting group, the isopropyl group of valine, and the aromatic ring of tyrosine can all engage in hydrophobic interactions with nonpolar pockets on the protein surface or within the active site.

Hydrogen bonding: The amide bonds of the peptide backbone, the terminal carboxylate, and the hydroxyl group of tyrosine can act as hydrogen bond donors and acceptors, forming specific interactions with the protein.

The affinity of this compound for a particular protein is typically quantified by the dissociation constant (K_d) or the inhibition constant (K_i) in the case of enzymes. A lower K_d or K_i value indicates a higher binding affinity. For instance, competitive inhibitors of serine proteases can exhibit K_i values in the micromolar to nanomolar range. nih.gov

A hypothetical binding study might involve techniques such as:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of K_d, enthalpy (ΔH), and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of binding (association and dissociation rate constants) and to calculate the K_d.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon binding of this compound can be used to determine binding affinity.

The following table presents hypothetical binding affinities of this compound for different types of proteases, based on their known specificities.

Model ProteinProtein TypeExpected Binding Affinity (K_i)Rationale
ChymotrypsinSerine ProteaseMicromolar to high nanomolarPrefers large hydrophobic residues (like tyrosine) at the P1 position.
TrypsinSerine ProteaseLow to no affinityPrefers positively charged residues (arginine, lysine) at the P1 position.
ElastaseSerine ProteaseLow to moderate affinityPrefers small, neutral residues (like alanine) at the P1 position.
PapainCysteine ProteaseLow to no affinityHas different substrate specificity and catalytic mechanism compared to serine proteases.

The binding of a ligand, such as this compound, to a protein can induce conformational changes in the protein's structure. These changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.gov Such conformational dynamics are often integral to the mechanism of enzyme inhibition.

The binding of this compound to the active site of a protease is likely to stabilize a specific conformation of the enzyme. This "induced fit" can lead to the proper alignment of catalytic residues for an abortive reaction or can lock the enzyme in an inactive state. For example, the binding of an inhibitor can cause flexible loops surrounding the active site to close down over the inhibitor, sequestering it from the solvent and forming additional stabilizing interactions. ovid.com

Several biophysical techniques can be employed to study the influence of this compound on protein conformational dynamics:

Circular Dichroism (CD) Spectroscopy: Far-UV CD can be used to assess changes in the secondary structure (alpha-helices, beta-sheets) of a protein upon inhibitor binding. Near-UV CD is sensitive to changes in the tertiary structure, particularly the environment of aromatic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed, residue-level information about conformational changes and dynamics upon ligand binding. Chemical shift perturbation mapping can identify the binding site and allosteric changes.

X-ray Crystallography: This technique can provide a high-resolution, static picture of the enzyme-inhibitor complex, revealing the precise conformational changes that occur upon binding.

Molecular Dynamics (MD) Simulations: Computational simulations can model the dynamic behavior of the protein-inhibitor complex over time, providing insights into the flexibility of different regions and the stability of the bound conformation.

Role of this compound in Model Biochemical Pathways and Systems (non-organismal, non-clinical)

In non-organismal, non-clinical systems, the metabolic fate of this compound would primarily involve its enzymatic degradation by proteases or peptidases. The most likely point of cleavage is the peptide bond between the valine and tyrosine residues. The N-terminal benzyloxycarbonyl (Z) group and the C-terminal carboxyl group can influence the rate of enzymatic cleavage.

The susceptibility of this compound to enzymatic hydrolysis can be investigated using isolated enzyme systems. For example, incubating this compound with a specific protease and monitoring the disappearance of the parent compound and the appearance of its breakdown products over time can elucidate its metabolic stability.

The primary metabolic products in such a system would be:

Z-Valine and Tyrosine (if cleaved by a carboxypeptidase that removes the C-terminal amino acid).

Valine-tyrosine and Toluene/Benzyl alcohol (if the Z-group is cleaved, though this is less likely by proteases).

Valine and Z-Tyrosine (if cleaved by an aminopeptidase, though the Z-group would likely block this).

The rate of degradation would depend on the specific enzyme used. Some enzymes might slowly hydrolyze the peptide bond, in which case this compound would be considered a substrate rather than a pure inhibitor. Other enzymes may be completely unable to cleave the molecule, leading to its persistence in the system.

The following table outlines the expected metabolic fate of this compound when exposed to different classes of isolated enzymes.

Enzyme ClassExample EnzymeExpected Action on this compoundResulting Products
Endopeptidases (Serine Proteases)ChymotrypsinPotential slow hydrolysis of the Val-Tyr peptide bond.Z-Valine, Tyrosine
CarboxypeptidasesCarboxypeptidase APotential cleavage of the C-terminal tyrosine.Z-Valine, Tyrosine
AminopeptidasesLeucine AminopeptidaseNo action expected due to the N-terminal Z-group.This compound (unchanged)
EsterasesPig Liver EsteraseNo action expected on the peptide or Z-group bonds.This compound (unchanged)

The stability of the benzyloxycarbonyl group is generally high in the presence of peptidases, but it can be cleaved by other types of enzymes or by chemical methods such as hydrogenolysis. In a purely enzymatic system focused on peptide bond hydrolysis, the Z-group is likely to remain intact. nih.gov The study of the metabolic fate of this compound in isolated enzyme systems is crucial for understanding its duration of action and potential breakdown products in more complex biological environments.

Contribution to Biochemical Cascade Studies

Scholarly research on the specific contributions of the N-Carbobenzoxy-L-valyl-L-tyrosine dipeptide, designated as this compound, to the elucidation of biochemical cascades is not extensively documented in publicly available scientific literature. Biochemical cascades are fundamental to cellular function, involving a series of enzymatic reactions where the product of one reaction becomes the substrate for the next, leading to signal amplification and diverse physiological responses. While the individual amino acid components, valine and tyrosine, are integral to numerous biological processes, the specific role of the protected dipeptide this compound within these complex signaling pathways remains a specialized area of investigation.

The presence of the N-terminal carbobenzoxy (Z) protecting group suggests that this compound is likely utilized as a tool in synthetic biochemistry and mechanistic studies rather than being a naturally occurring signaling molecule. Such N-protected dipeptides are often designed as specific enzyme inhibitors or substrates to probe the activity and structure of particular proteases or peptidases within a cascade.

For instance, synthetic peptides with defined sequences are crucial for mapping the substrate specificity of enzymes that play pivotal roles in cascades such as the blood coagulation cascade, the complement system, or mitogen-activated protein kinase (MAPK) signaling pathways. By observing the interaction of a compound like this compound with a specific enzyme, researchers can deduce critical information about the enzyme's active site and its role within the broader biological pathway.

The following article provides a detailed overview of the advanced analytical and spectroscopic characterization techniques employed for this compound in research, focusing on mass spectrometry and nuclear magnetic resonance spectroscopy.

Advanced Analytical and Spectroscopic Characterization Techniques for Z Val Tyr Oh in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights of this compound [11, 16, 18, 29]

NMR Studies of this compound in Solution and Solid State (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, conformation, and dynamics of molecules like this compound. In solution, NMR provides detailed information about the local environment of each atom, enabling the assignment of specific signals to the valine and tyrosine residues, as well as the benzyloxycarbonyl (Z) protecting group. Proton NMR (¹H NMR) can reveal the characteristic chemical shifts and coupling patterns of the alpha-protons, beta-protons, and side-chain protons of both amino acid residues. For instance, the aromatic protons of the tyrosine residue, particularly those on the phenol (B47542) ring, will exhibit distinct signals. The Z group, with its phenyl ring and methylene (B1212753) protons, will also contribute characteristic signals.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and between protons and carbons, thereby confirming the proposed structure and aiding in the assignment of complex spectra. Studies on similar protected dipeptides or amino acids often report chemical shifts for key protons. For this compound, one would expect specific ¹H NMR signals for the valine isopropyl group, the tyrosine β-carbons and aromatic protons, and the Z group's benzylic protons and aromatic ring.

While solid-state NMR can provide structural information for compounds in the solid phase, solution-state NMR is more commonly applied for small peptides like this compound, especially when studying conformational dynamics or interactions in solution. If solid-state studies were to be performed, techniques like Magic Angle Spinning (MAS) NMR would be employed to reduce anisotropic broadening and obtain higher-resolution spectra, providing insights into the packing and intermolecular interactions in the crystalline state. However, detailed solid-state NMR data for this compound is not widely reported in readily accessible literature, with most characterization focusing on solution-state methods.

Table 4.3.3.1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical Data based on similar compounds)

Proton TypeExpected δ (ppm)Assignment (Residue)
Valine isopropyl CH0.8-1.0Valine
Valine β-CH1.8-2.0Valine
Valine α-CH4.3-4.5Valine
Tyrosine β-CH₂2.9-3.1Tyrosine
Tyrosine α-CH4.4-4.6Tyrosine
Tyrosine aromatic H6.8-7.2Tyrosine
Z-group CH₂ (benzylic)5.0-5.2Z-group
Z-group phenyl H7.2-7.4Z-group
Tyrosine phenol OH9.0-10.0Tyrosine

Note: These values are representative and can vary based on solvent, concentration, and specific experimental conditions.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformational Studies of this compound

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the chirality and conformational properties of molecules, particularly those with chiral centers, such as amino acids and peptides. This compound, possessing chiral centers in both the valine and tyrosine residues, exhibits CD signals that are indicative of its stereochemistry and any ordered secondary or tertiary structures it may adopt in solution.

In the far-UV region (typically 180-250 nm), CD spectra are dominated by the π → π* transitions of the peptide bond. These signals are highly sensitive to the secondary structure of the polypeptide backbone, such as α-helices, β-sheets, and turns wikipedia.orgoup.com. For a simple dipeptide like this compound, which lacks extensive regular secondary structure, the far-UV CD spectrum might not show pronounced features characteristic of large proteins. However, it can still provide information about the local conformation around the peptide bond and the influence of the side chains.

In the near-UV region (250-350 nm), CD signals arise from the aromatic side chains of amino acids like tyrosine, tryptophan, and phenylalanine wikipedia.orgnih.govpsu.edu. The tyrosine residue in this compound has a phenolic chromophore that absorbs in this region. The CD spectrum in the near-UV can provide insights into the chiral environment of the tyrosine side chain, reflecting its local conformation and interactions with the rest of the molecule or solvent. Changes in the near-UV CD spectrum can indicate alterations in the tertiary structure or specific interactions involving the tyrosine residue.

Optical Rotatory Dispersion (ORD), a related technique, measures the change in optical rotation as a function of wavelength. While historically significant, CD spectroscopy is generally preferred for detailed conformational analysis due to its higher sensitivity and ability to resolve contributions from different chromophores. Both techniques are fundamentally based on the interaction of chiral molecules with polarized light.

Studies on similar peptides or amino acids often report specific CD bands. For tyrosine, characteristic positive or negative bands are observed in the near-UV region, typically around 275 nm and 280 nm, depending on its environment and conformation nih.govpsu.edu. The Z-group's phenyl ring also contributes to the UV absorption and potentially to the CD spectrum, though its contribution might be less conformationally sensitive compared to the amino acid residues.

Table 4.4.1: Representative CD Spectral Features of Aromatic Amino Acids (General)

Amino AcidWavelength Range (nm)Typical CD SignalOrigin
Tyrosine250-300Positive/NegativeAromatic ring, π → π* transitions
Phenylalanine250-270Weak Positive/NegativeAromatic ring, π → π* transitions
Tryptophan270-300Positive/NegativeAromatic ring, π → π* transitions
Peptide Bond180-250Negative (e.g., ~205, ~222 nm for α-helix)π → π* transitions of amide groups

Note: The exact position and sign of CD bands are highly dependent on the specific molecular environment and conformation.

UV-Vis Spectroscopy for Concentration Determination and Tyrosine Chromophore Studies in this compound

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for both quantitative analysis and studying the electronic properties of molecules. For this compound, UV-Vis spectroscopy is primarily utilized to determine its concentration in solution and to investigate the chromophoric properties of its constituent tyrosine residue.

The tyrosine residue, with its phenolic ring, possesses a chromophore that absorbs light in the UV region. Literature indicates that tyrosine exhibits absorption maxima (λmax) around 275 nm, with a shoulder often observed around 282 nm in aqueous solutions nih.goviosrjournals.org. The absorption intensity at these wavelengths is quantified by the molar extinction coefficient (ε). For free tyrosine, the molar extinction coefficient at 275 nm is approximately 1400 L mol⁻¹ cm⁻¹ iosrjournals.org. The Z-group's phenyl ring also absorbs in the UV range, typically around 210-230 nm and potentially extending into the region where tyrosine absorbs, depending on the specific structure and solvent.

Quantitative Analysis: The Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration, forms the basis for using UV-Vis spectroscopy for quantitative analysis. By measuring the absorbance of this compound at its λmax (or a wavelength where it has significant absorption and minimal interference from other components), and knowing its molar extinction coefficient and the path length of the cuvette, its concentration can be accurately determined researchgate.netpro-analytics.netmt.com. Establishing a calibration curve by measuring the absorbance of known concentrations of this compound is a common practice.

Tyrosine Chromophore Studies: UV-Vis spectroscopy can also reveal information about the tyrosine chromophore's environment. Changes in pH, for instance, can lead to the ionization of the tyrosine hydroxyl group, causing a significant shift in the absorption spectrum, typically a red-shift of the main peaks from 222 and 275 nm to 242 and 295 nm, respectively, along with hyperchromic effects nih.gov. This phenomenon allows UV-Vis spectroscopy to be used to study the ionization state and accessibility of tyrosine residues in peptides and proteins. In this compound, the tyrosine residue's spectral behavior can provide insights into its local environment and potential interactions.

Table 4.5.1: UV-Vis Absorption Characteristics of Aromatic Amino Acids

Amino AcidPrimary λmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Notes
Tyrosine~275~1400Phenolic ring absorption; pH-sensitive
Phenylalanine~258~190Aromatic ring absorption; less sensitive
Tryptophan~280~5600Indole ring absorption; pH-sensitive
Z-group (Phenyl)~210-230, ~260-270VariesBenzyl (B1604629) group absorption; contributes to UV

Note: Values are approximate and can vary based on solvent, pH, and specific molecular context. The Z-group (benzyloxycarbonyl) also contributes to UV absorption.

**theoretical and Computational Approaches in Z Val Tyr Oh Studies**

Molecular Modeling and Docking Studies of Z-Val-tyr-OH with Enzyme Targets

Molecular modeling and docking are cornerstone techniques used to predict how a ligand, such as this compound, might bind to the active site of a target enzyme. These methods are instrumental in drug discovery, providing a static picture of the protein-ligand complex and estimating the strength of their interaction.

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to an enzyme, forming a stable complex. The process involves placing the flexible ligand into the rigid or flexible binding site of the receptor and using a scoring function to estimate the binding affinity. A lower, more negative binding energy value typically indicates a more stable and favorable interaction.

For a dipeptide inhibitor like this compound, a common target would be a protease, such as chymotrypsin (B1334515) or a dipeptidyl peptidase. Docking studies can reveal how the valine and tyrosine residues fit into the enzyme's specificity pockets (e.g., the S1 and S2 pockets). The carbobenzoxy (Z) group and the C-terminal carboxyl group also play significant roles in anchoring the molecule within the active site. The predicted binding affinity, often expressed in kcal/mol, provides a quantitative measure to rank this compound against other potential inhibitors.

Table 1: Illustrative Docking Results for this compound with a Hypothetical Protease

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol)-8.5Indicates a strong and favorable binding interaction.
Predicted Inhibition Constant (Ki)~2.5 µMSuggests potent inhibitory activity in the micromolar range.
Binding ModeTyrosine side chain in S1 pocket; Valine side chain in S2 pocket.The predicted orientation aligns with the known substrate specificity of the enzyme.

Beyond predicting the binding pose, docking studies are crucial for identifying the specific amino acid residues within the enzyme's active site that form key interactions with this compound. These interactions are fundamental to the stability of the protein-ligand complex. Common interactions include hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking.

For this compound, the following interactions could be predicted:

Hydrogen Bonds: The peptide backbone of this compound can form hydrogen bonds with the backbone of the enzyme, a classic feature of substrate binding. The terminal carboxyl group is also a prime candidate for forming strong hydrogen bonds or salt bridges with basic residues like Arginine or Lysine.

Hydrophobic Interactions: The bulky, nonpolar side chain of valine and the aromatic ring of tyrosine are likely to engage in hydrophobic interactions with nonpolar pockets in the enzyme.

Pi-stacking: The phenolic ring of the tyrosine residue can interact with aromatic residues like Phenylalanine, Tryptophan, or another Tyrosine in the active site through pi-pi stacking.

Identifying these key residues provides a roadmap for designing improved inhibitors. For example, modifying the inhibitor to enhance an interaction with a specific residue can lead to higher binding affinity and selectivity. nih.gov

Table 2: Predicted Key Interactions between this compound and Enzyme Active Site Residues

This compound MoietyEnzyme ResidueInteraction TypePredicted Distance (Å)
Tyrosine Phenol (B47542) RingPhe215Pi-Pi Stacking3.8
Valine Side ChainVal121, Leu143HydrophobicN/A
Peptide Carbonyl (Val)Gly193 (Backbone NH)Hydrogen Bond2.9
Terminal Carboxylate (-OH)Arg145Hydrogen Bond / Salt Bridge2.7

Quantum Chemical Calculations on this compound and its Derivatives

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. rsc.org These methods can be used to predict a wide range of molecular properties, from geometry and electronic distribution to reactivity, without the need for empirical parameters.

QC methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within the this compound molecule. This allows for the prediction of properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, e.g., around oxygen atoms), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas, e.g., around amide protons), which are prone to nucleophilic attack. This information is valuable for understanding how the molecule will interact with its biological target.

A molecule like this compound is not static; it can exist in various shapes or conformations due to the rotation around its single bonds. Quantum chemical calculations can be used to determine the relative energies of these different conformers. rsc.org By systematically rotating key dihedral angles (like the phi and psi angles of the peptide backbone) and calculating the energy for each geometry, an energetic landscape, or potential energy surface, can be constructed. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations of this compound in Solution and Protein Complexes

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com By solving Newton's equations of motion for every atom in the system, MD simulations can model the movements, conformational changes, and interactions of this compound, both free in an aqueous solution and when bound to its enzyme target. acs.orgnih.gov

When simulating this compound in a protein complex, MD can:

Assess Stability: MD simulations can test the stability of the binding pose predicted by docking. If the ligand remains stably bound in the active site throughout the simulation (e.g., over hundreds of nanoseconds), it lends confidence to the predicted binding mode. rsc.org

Reveal Conformational Changes: Both the ligand and the protein are flexible. MD can show how the enzyme might adjust its shape to better accommodate the inhibitor (an "induced fit" mechanism) and how the inhibitor itself might change conformation within the binding pocket. nih.govmdpi.com

Characterize Water's Role: MD explicitly includes water molecules, allowing for the identification of key water-mediated hydrogen bonds that might bridge the inhibitor and the enzyme, contributing to the binding affinity.

Estimate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which can be compared with experimental data. nih.gov

Simulating this compound in solution helps to understand its conformational preferences in a more realistic aqueous environment, providing insights into the shape it is likely to have before encountering its target. acs.orgmdpi.com

Conformational Flexibility and Dynamics

The biological function of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the potential energy surface of a peptide and identifying its stable conformations.

Key Findings from Analogous Systems:

Backbone Conformations: Studies on similar dipeptides often reveal a preference for either extended (β-strand) or folded (turn-like) backbone conformations. The interplay of intramolecular hydrogen bonds, steric hindrance from the bulky side chains of valine and tyrosine, and interactions involving the N-terminal protecting group dictates the conformational landscape. For instance, computational studies on the Val-Trp dipeptide have shown that both folded and extended conformations are stable, with dispersion and electrostatic interactions playing a crucial role.

Side-Chain Orientations: The orientation of the valine and tyrosine side chains is critical. The tyrosine side chain, with its aromatic ring, can engage in π-π stacking or cation-π interactions, which can stabilize specific conformations. MD simulations can track the movement and preferred orientations of these side chains over time, providing a dynamic picture of the molecule's flexibility.

Influence of the Z-group: The N-benzyloxycarbonyl group can participate in intramolecular interactions, such as hydrogen bonding with the peptide backbone or side chains, further restricting conformational freedom and favoring specific structural motifs.

Molecular dynamics simulations can provide a time-resolved view of these conformational changes, revealing the transitions between different energy minima and the timescales on which these motions occur.

Table 1: Key Dihedral Angles Defining Peptide Conformation

Dihedral Angle Description Typical Range of Motion
Phi (φ) Rotation around the N-Cα bond -180° to +180°
Psi (ψ) Rotation around the Cα-C' bond -180° to +180°
Omega (ω) Rotation around the peptide bond (C'-N) Typically fixed at 180° (trans) or 0° (cis)
Chi (χ) Rotation of side-chain bonds Varies depending on the amino acid

Solvent Effects on this compound Behavior

The solvent environment plays a critical role in determining the conformational preferences and dynamics of peptides. Explicit solvent molecular dynamics simulations, where individual solvent molecules (e.g., water) are included in the simulation box, are the most accurate way to model these effects.

Key Principles of Solvent Influence:

Hydrogen Bonding: Water molecules can form hydrogen bonds with the polar groups of this compound, such as the amide backbone, the carboxylate group, and the hydroxyl group of tyrosine. These interactions can compete with and disrupt intramolecular hydrogen bonds, potentially favoring more extended conformations over compact, folded ones.

Hydrophobic Effect: The nonpolar side chain of valine and the aromatic ring of tyrosine are hydrophobic. In an aqueous environment, these groups will tend to be shielded from the water, which can drive the peptide to adopt conformations that minimize the exposure of these hydrophobic surfaces. This can lead to the formation of specific folded structures.

Dielectric Screening: The high dielectric constant of water can screen electrostatic interactions within the peptide, weakening both attractive and repulsive forces. This can alter the relative energies of different conformations compared to the gas phase or a nonpolar solvent.

Table 2: Influence of Solvent on Peptide Conformations

Solvent Property Effect on this compound Conformation

| Polarity (e.g., Water) | - Competes for hydrogen bonds, potentially favoring extended structures.

  • Hydrophobic collapse of nonpolar side chains. | | Nonpolar (e.g., Chloroform) | - Promotes intramolecular hydrogen bonding, favoring folded or helical structures. | | Viscosity | - Affects the rate of conformational transitions. Higher viscosity can slow down dynamic movements. biu.ac.il |
  • In Silico Prediction of this compound's Biological Activity and Specificity (mechanistic, not therapeutic)

    In silico methods are invaluable for predicting how a peptide like this compound might interact with biological macromolecules, such as enzymes or receptors, providing clues to its mechanistic role. These predictions are based on the molecule's structure and physicochemical properties.

    Common Computational Approaches:

    Molecular Docking: This is a primary tool used to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor). frontiersin.org For this compound, docking studies could be performed against the active site of a specific enzyme, for example, a protease, to predict if and how it might bind. The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and the protein.

    Quantitative Structure-Activity Relationship (QSAR): While often used for therapeutic prediction, QSAR principles can be applied mechanistically. By calculating a variety of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for this compound and related peptides, it's possible to build models that correlate these properties with a specific mechanistic activity, such as enzyme inhibition. Quantum chemical calculations are often used to derive electronic descriptors for such studies. nih.gov

    Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model could be developed based on known inhibitors of an enzyme, and then this compound could be screened against this model to see if it possesses the required features for binding.

    For example, a computational study on tyrosine-containing dipeptides used Density Functional Theory (DFT) to calculate molecular and electronic descriptors to predict their antioxidant capacities, a mechanistic activity. nih.gov Similar approaches could be applied to this compound to predict its potential role in various biochemical pathways.

    Cheminformatics and Bioinformatics Resources for this compound and Related Peptides

    A wide array of databases and computational tools are available to researchers studying peptides like this compound. These resources facilitate data retrieval, analysis, and prediction of properties.

    Cheminformatics Databases:

    These databases contain information on the chemical structures, properties, and activities of small molecules.

    PubChem: A comprehensive public repository containing information on chemical substances and their biological activities. It is a primary source for chemical properties, spectra, and links to relevant literature for compounds like this compound.

    ChEMBL: A large, open-access database of bioactive molecules with drug-like properties. It contains information on compounds, their targets, and their bioactivities, which can be useful for predicting potential interactions of this compound. neovarsity.org

    ChemSpider: A free chemical structure database providing access to millions of structures, properties, and associated data from hundreds of data sources.

    ZINC: A free database of commercially available compounds for virtual screening. It is particularly useful for finding similar compounds or for use in docking studies. osdd.net

    Bioinformatics Tools and Databases:

    These resources are more focused on the biological aspects of peptides and proteins.

    Protein Data Bank (PDB): The primary repository for 3D structural data of large biological molecules, including proteins and nucleic acids. While a structure for this compound itself may not be present, the PDB is essential for obtaining the structures of potential protein targets for docking studies. neovarsity.org

    PepFun: A compilation of bioinformatics and cheminformatics tools designed for peptide analysis. It can be used to calculate various peptide properties, analyze structures, and study interactions with protein targets. mdpi.combio.tools

    GenScript Peptide Library Design Tools: A suite of free online tools for designing various types of peptide libraries (e.g., alanine (B10760859) scanning, truncation), which can be conceptually useful when considering modifications to this compound for mechanistic studies. genscript.com

    MDockPeP2_VS: An in silico peptide screening method for identifying lead peptides that can bind to a specific protein target. oup.com

    These resources, often used in combination, provide a powerful framework for the theoretical investigation of peptides, from basic property prediction to complex simulations of biological interactions.

    Utilization of this compound in Enzyme Assay Development and Standardization

    Enzyme assays are fundamental to biochemical research, providing a means to measure the rate of an enzymatic reaction and the factors that influence it. researchgate.net The development of robust and standardized assays is critical for obtaining reproducible data. Synthetic peptides like this compound play a key role in this process due to their defined structure and purity, which contrasts with the complexity of protein substrates.

    This compound is structurally suited for use as a reference substrate for peptidases that exhibit specificity for hydrophobic and aromatic amino acids at the C-terminus. Enzymes such as chymotrypsin and carboxypeptidase Y are prime examples. libretexts.orgmdpi.com Chymotrypsin, a serine endopeptidase, preferentially cleaves peptide bonds C-terminal to aromatic residues like tyrosine. libretexts.org Carboxypeptidase Y, a serine carboxypeptidase, removes C-terminal amino acids and shows broad specificity, with high activity towards substrates with aromatic and aliphatic side chains. mdpi.comnih.gov

    In a typical assay, the hydrolysis of the peptide bond in this compound by the peptidase releases the C-terminal tyrosine. The rate of this reaction can be monitored using various detection methods, such as high-performance liquid chromatography (HPLC) or spectrophotometry following a colorimetric reaction (e.g., with ninhydrin), to determine the enzyme's activity.

    The use of this compound allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency, respectively. While specific kinetic data for this compound is not extensively documented in readily available literature, the table below provides representative kinetic parameters for Carboxypeptidase Y with similar N-blocked dipeptide substrates to illustrate the type of data generated in such assays. nih.gov

    SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (s-1M-1)
    Z-Phe-Ala-OHCarboxypeptidase Y0.2917005,900,000
    Z-Phe-Leu-OHCarboxypeptidase Y0.077170022,000,000
    Z-Phe-Val-OHCarboxypeptidase Y0.2914004,800,000

    Table 1: Representative kinetic parameters for Carboxypeptidase Y with N-Carbobenzoxy (Z) protected dipeptide substrates at pH 6.5 and 25°C. This data is illustrative of the characterization of peptidase activity using synthetic substrates of this class. nih.gov

    The standardized measurement of enzyme activity using a reference substrate like this compound is the foundation for high-throughput screening (HTS) of potential enzyme inhibitors. nih.govnih.gov In such an assay, the peptidase of interest is incubated with this compound in the presence of various compounds from a chemical library. frontiersin.org

    The process typically involves:

    Assay Setup : A reaction is prepared containing the target enzyme, this compound as the substrate, and a buffer system that ensures optimal enzyme activity.

    Compound Addition : Test compounds from a library are added individually to the reaction wells. Control wells with no inhibitor (100% activity) and with a known potent inhibitor (0% activity) are included.

    Activity Measurement : The rate of this compound hydrolysis is measured. A decrease in the rate of product formation compared to the control indicates that the test compound is inhibiting the enzyme.

    Hit Identification : Compounds that cause significant inhibition (i.e., "hits") are selected for further study to confirm their activity, determine their potency (e.g., IC₅₀ value), and elucidate their mechanism of inhibition. nih.gov

    The reliability of the this compound-based assay, characterized by a stable signal and low variability, is crucial for the statistical validation of HTS campaigns, often assessed by parameters like the Z'-factor. nih.gov

    This compound as a Biochemical Probe for Enzyme Discovery and Characterization

    Beyond its use in standardized assays, the this compound scaffold can be adapted to function as a biochemical probe for identifying and characterizing new enzymes. This often involves modifying the molecule to include a reporter tag or a reactive group.

    "Substrate fishing," a form of affinity-based chemical proteomics, is a technique used to identify proteins in a complex biological sample (like a cell lysate) that bind to a specific molecule. nih.govharvard.edu While direct application of this compound for this purpose is not widely reported, it could be modified for such use.

    The hypothetical workflow would involve:

    Immobilization : The this compound molecule is chemically linked to a solid support, such as agarose (B213101) or magnetic beads. The linkage would typically be through a part of the molecule that does not interfere with enzyme binding, such as the N-terminal Z-group.

    Incubation : The immobilized substrate is incubated with a complex protein mixture. Peptidases that recognize the Val-Tyr sequence as a substrate will bind to the beads.

    Washing and Elution : Non-specifically bound proteins are washed away. The specifically bound enzymes are then eluted, often by using a competitive inhibitor, changing pH, or using denaturing agents.

    Identification : The eluted proteins are identified using mass spectrometry. nih.gov

    This approach could lead to the discovery of novel peptidases with a specificity for Val-Tyr sequences, providing new targets for further research.

    Activity-based protein profiling (ABPP) uses reactive chemical probes to covalently label the active sites of enzymes. nih.gov These probes typically consist of three parts: a recognition element (binding group), a reactive group (warhead), and often a reporter tag (like a fluorophore or biotin). stanford.edu

    The this compound dipeptide can serve as the recognition element for a specific protease. By attaching a reactive electrophilic "warhead" to the C-terminus, the probe can be directed to the enzyme's active site. For a serine protease like chymotrypsin, the active site contains a highly nucleophilic serine residue. libretexts.org A probe based on the Z-Val-Tyr scaffold could be designed to form a stable, covalent bond with this serine, leading to irreversible inactivation of the enzyme. nih.gov This active site labeling allows for:

    Identification of active enzymes within a proteome.

    Visualization of active enzymes in cells or tissues if a fluorescent tag is included.

    Studying the enzyme's mechanism and identifying key catalytic residues.

    Application in Cell-Free Protein Synthesis Systems (e.g., peptide elongation studies)

    Cell-free protein synthesis (CFPS) is a powerful in vitro technique that utilizes cellular machinery (ribosomes, tRNAs, enzymes) to produce proteins from a DNA or mRNA template. researchgate.net This system offers an open environment that is amenable to manipulation, including the incorporation of non-canonical amino acids or other building blocks. nih.gov

    Recent advances have demonstrated that entire dipeptide units can be incorporated into a growing polypeptide chain in a single step during ribosomal synthesis. nih.gov This is achieved by chemically acylating a suppressor tRNA with a pre-formed dipeptide, such as this compound. When the ribosome encounters the corresponding codon on the mRNA template, it incorporates the entire dipeptide.

    This methodology has several key applications:

    Incorporation of Peptidomimetics : It allows for the insertion of dipeptides containing non-natural linkages (e.g., thioamides) or structures that are not recognized by the normal translational machinery. nih.gov

    Protein Engineering : It provides a novel way to introduce specific structural motifs or chemical functionalities into a protein at a precise location.

    Study of Ribosome Function : It serves as a tool to probe the limits of the ribosome's substrate tolerance and its mechanism of peptide bond formation. nih.gov

    The ability to use pre-formed dipeptides like this compound in CFPS expands the chemical diversity of proteins that can be synthesized, opening new avenues for creating novel biomaterials and therapeutic proteins. nih.gov

    Applications of Z Val Tyr Oh in in Vitro and Ex Vivo Research Models Non Clinical Focus

    The dipeptide derivative N-Benzyloxycarbonyl-L-valyl-L-tyrosine (Z-Val-tyr-OH) serves as a specialized tool in non-clinical research, particularly in biochemical and cellular studies. Its structure, which combines a hydrophobic valine residue, a functional tyrosine residue, and an N-terminal protecting group, allows it to be employed in a variety of in vitro and ex vivo models to investigate enzyme function, cellular pathways, and for the development of purification tools.

    **future Research Directions and Emerging Avenues for Z Val Tyr Oh**

    Exploration of Novel Synthetic Methodologies and Sustainable Production Routes for Z-Val-tyr-OH and Analogs

    The chemical synthesis of peptides is a cornerstone of bio-organic chemistry, and this compound is no exception. wikipedia.orgchemrxiv.org Traditional methods, while effective, often rely on processes with significant environmental impact, such as the use of hazardous solvents and coupling agents in solid-phase peptide synthesis (SPPS). nih.govbiomatik.com Future research is poised to develop more sustainable and efficient production routes.

    Key areas for exploration include:

    Green Chemistry Solvents: Investigating replacements for traditional solvents like dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or γ-valerolactone could drastically reduce the environmental footprint of synthesis. acs.org

    Flow Chemistry: The application of flow chemistry offers precise control over reaction parameters, potentially increasing yield and purity while minimizing waste and energy consumption compared to traditional batch processes. acs.orgoxfordglobal.com This method is a desirable option for hybrid solid-phase and liquid-phase peptide synthesis approaches. biomatik.com

    Enzymatic Ligation: Utilizing enzymes like peptiligase or omniligase for peptide bond formation presents a highly specific and environmentally benign alternative to chemical coupling agents. acs.org This approach works with unprotected peptide fragments in aqueous conditions, enhancing sustainability. acs.org

    N- to C-Directional Synthesis: While conventional chemical synthesis proceeds from the C-terminus to the N-terminus, exploring N- to C-directional synthesis offers the potential to minimize the use of protecting groups, thereby improving atom economy and process efficiency. nih.govnih.gov

    Table 1: Comparison of Potential Synthetic Methodologies for this compound

    Methodology Core Principle Potential Advantages for this compound Synthesis
    Greener SPPS Solid-phase synthesis using environmentally benign solvents (e.g., 2-MeTHF). acs.org Reduced toxicity and waste; alignment with sustainable manufacturing goals. oxfordglobal.com
    Flow Chemistry Continuous flow of reagents through a microreactor for precise control. oxfordglobal.com Enhanced efficiency, faster reaction times, improved safety, and scalability. biomatik.com
    Enzymatic Ligation Use of ligase enzymes to form the Val-Tyr peptide bond. acs.org High specificity, mild aqueous reaction conditions, reduced need for side-chain protecting groups. acs.org
    Mechanochemistry Using mechanical force (e.g., ball milling) to drive reactions with minimal solvent. acs.org Environmentally benign alternative for producing short peptides with low epimerization. acs.org

    Identification of Undiscovered Enzymatic Targets or Unexplored Biochemical Roles of this compound

    While this compound is primarily known as a synthetic intermediate, its potential as a bioactive molecule remains largely unexplored. The deprotected form, Val-Tyr, is a dipeptide that can be studied for its role as a metabolite. nih.gov Future research could investigate whether the N-benzyloxycarbonyl group imparts novel biological activities. Research could focus on its potential to act as an inhibitor or modulator for specific enzymes, such as proteases, where the Z group could influence binding affinity and specificity. The tyrosine residue itself is a primary target for protein oxidation and plays a crucial role in cellular physiology and pathology, suggesting that its presence in the dipeptide could be significant. rsc.org

    Integration of this compound into Advanced Materials Science Research (e.g., peptide self-assembly for academic study)

    Short peptides are increasingly recognized as powerful building blocks for creating advanced biomaterials through molecular self-assembly. frontiersin.org Dipeptides, in particular, offer a simple and controllable system for studying the fundamental mechanisms of this process. frontiersin.orgacs.org The structure of this compound is particularly well-suited for this area of research.

    The key molecular features driving potential self-assembly include:

    Aromatic π-π Stacking: The benzyloxycarbonyl (Z) group and the phenol (B47542) side chain of tyrosine can engage in π-π stacking interactions, which are a major driving force for the formation of ordered nanostructures. nih.govmdpi.com

    Hydrogen Bonding: The amide backbone and the hydroxyl group of tyrosine can form extensive hydrogen bond networks, further stabilizing self-assembled structures like nanofibers and β-sheets. acs.orgnih.gov

    Hydrophobic Interactions: The valine side chain and aromatic groups contribute to hydrophobic interactions that can facilitate aggregation in aqueous environments. nih.gov

    Future academic studies could explore how this compound self-assembles under various conditions (e.g., pH, temperature, solvent) to form materials like hydrogels. acs.org These peptide-based hydrogels are valuable for applications such as 3D cell culture and tissue engineering due to their biocompatibility and tunable properties. acs.orgnih.gov The tyrosine residue is a known structural motif that can influence conformation and rigidity in β-sheet forming proteins. nih.govnih.gov

    Application of this compound in Advanced Systems Biology and Peptidomics Approaches

    Peptidomics is the comprehensive study of endogenous peptides in biological samples, which can serve as hormones, signaling molecules, or biomarkers. nih.govsouthwales.ac.ukresearchgate.netucar.edu Advanced analytical platforms, such as capillary electrophoresis and liquid chromatography coupled with tandem mass spectrometry (CE-MS/MS and LC-MS/MS), enable the profiling and quantification of hundreds of dipeptides simultaneously. acs.org

    Future research could involve developing specific analytical methods to detect and quantify this compound and its metabolites within complex biological matrices. Such studies could aim to:

    Determine if this compound or similar N-protected peptides exist endogenously.

    Use this compound as an internal standard for quantitative peptidomics studies.

    Track the metabolic fate of this compound in cellular or in vitro systems to understand its stability and potential biotransformations.

    These approaches could help elucidate novel biochemical pathways and identify new peptide biomarkers for various physiological or pathological states. nih.gov

    Development of Novel Biosensors and Analytical Probes Incorporating this compound for Basic Research

    The unique chemical structure of this compound makes it an attractive scaffold for the design of specialized molecular probes. nih.gov By chemically modifying the peptide, researchers can create tools to investigate biological processes with high specificity.

    Potential research directions include:

    Fluorescent Probes: Attaching a fluorescent reporter group to either the N- or C-terminus, or to the tyrosine side chain, could create a probe for monitoring enzymatic activity (e.g., peptidases) or for visualizing specific protein-peptide interactions in living cells. nih.govthermofisher.com

    Affinity-Based Probes: Immobilizing this compound on a solid support could be used to perform affinity chromatography, helping to isolate and identify proteins that specifically bind to this dipeptide structure.

    Sensitized Probes for Microscopy: Drawing inspiration from molecular probe-sensitization approaches, this compound could be used to functionalize the tip of a scanning tunneling microscope to enable the chemical identification of specific amino acid residues within larger peptides on a surface. nih.gov

    Table 2: Potential Designs for this compound-Based Analytical Probes

    Probe Type Design Principle Potential Research Application
    FRET-Based Enzyme Substrate A fluorophore and a quencher are attached to the this compound scaffold. Real-time monitoring of specific peptidase activity through cleavage-induced fluorescence.
    Affinity Chromatography Matrix This compound is covalently linked to chromatography beads. Isolation and identification of novel binding proteins from cell lysates.
    Reactive Oxygen Species (ROS) Probe The tyrosine residue is used as a sensor for ROS, which can induce detectable modifications. acs.org In vitro screening of compounds for their potential to induce oxidative stress. acs.org

    Interdisciplinary Research Frontiers Involving this compound (e.g., bio-organic chemistry, chemical biology)

    The study of this compound naturally resides at the intersection of multiple scientific fields. Its synthesis and purification are classic challenges in bio-organic chemistry. nih.gov Its use as a building block for self-assembling materials connects it to materials science and nanotechnology. nih.gov Furthermore, its application as a molecular probe or a potential bioactive compound places it firmly within the realm of chemical biology, which uses chemical tools to study and manipulate biological systems. nih.govnih.gov The redox-active nature of the tyrosine side chain, which can participate in proton-coupled electron transfer (PCET), opens avenues for research in bio-inorganic and bio-electrochemistry. nih.gov

    Potential for this compound as a Lead Scaffold in Mechanistic Drug Discovery Research (strictly pre-clinical, focusing on target identification and validation, not clinical trials or development)

    In the early, pre-clinical stages of drug discovery, identifying and validating a biological target is a critical step. pepdd.comwjbphs.com Peptides and their derivatives can serve as excellent tools for this purpose. rsc.org this compound can be envisioned as a lead scaffold—a starting molecular framework—for building chemical libraries to probe biological systems.

    A potential workflow for target identification using this compound could involve:

    Library Synthesis: Creating a diverse library of analogs by modifying the valine or tyrosine residues, or by replacing the Z-group with other functionalities.

    High-Throughput Screening: Screening this library against panels of proteins (e.g., proteases, kinases, receptors) or in cell-based phenotypic assays to identify "hits"—compounds that show a desired biological effect.

    Target Deconvolution: For hits identified in phenotypic screens, using affinity-based or genetic methods to determine the specific protein target responsible for the observed effect. nih.gov

    Target Validation: Once a target is identified, using techniques like genetic manipulation or pharmacological modulation with the "hit" compound to confirm that interacting with this target leads to the desired therapeutic outcome in a disease-relevant model. wjbphs.comnih.gov

    This approach leverages the defined stereochemistry and functionality of this compound as a starting point for systematically exploring molecular interactions and identifying novel targets for future therapeutic development. nih.gov

    Q & A

    Q. How can researchers align this compound studies with ethical guidelines for chemical safety?

    • Methodological Answer : Adopt Green Chemistry principles (e.g., substitute hazardous solvents with Cyrene or 2-MeTHF). Conduct toxicity screenings (e.g., Ames test) early in development and disclose hazards in publications .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Z-Val-tyr-OH
    Reactant of Route 2
    Reactant of Route 2
    Z-Val-tyr-OH

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.